3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Overview
Description
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic compound with significant relevance in chemical research and potential applications across various scientific fields. The compound's structure comprises a cyclopenta[c]pyrrole moiety with difluoro substitutions and a nitrile group, making it an intriguing subject for synthetic chemistry and applied sciences.
Mechanism of Action
Mode of Action
The mode of action of pyrrol-2-ones can vary depending on the specific compound and its targets. Many of these compounds work by interacting with enzymes or other proteins in the body, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the biological activity of other pyrrol-2-ones, it is likely that this compound could affect a variety of pathways related to cell growth and survival .
Result of Action
Other pyrrol-2-ones have been found to have effects such as inhibiting cell growth or inducing cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile typically involves multiple steps, including the formation of the cyclopenta[c]pyrrole ring, introduction of the difluoro groups, and addition of the nitrile functionality. Common methods involve cycloaddition reactions, fluorination techniques, and nitrile incorporation through reactions like the Strecker synthesis.
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of these synthetic steps to ensure cost-effectiveness, yield maximization, and purity control. Advanced methodologies such as continuous flow synthesis might be employed for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile undergoes various reactions, including:
Oxidation: Introduction of oxidative agents can lead to modification of functional groups within the molecule.
Reduction: Reduction reactions can affect the nitrile group or other functionalities.
Substitution: Halogenated compounds are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidants like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like hydroxide ions or amines for substitution reactions.
Major Products
Depending on the reaction type, the products can vary:
Oxidation could yield more oxygenated compounds.
Reduction may convert nitriles to amines or other reduced forms.
Substitution reactions can replace fluorine atoms with other groups.
Scientific Research Applications
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile holds promise in several areas:
Chemistry: Utilized as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Medicine: Could be investigated for pharmaceutical properties due to its unique structural features.
Industry: Possible uses in material science or as an intermediate in the synthesis of industrially relevant compounds.
Comparison with Similar Compounds
Similar compounds might include other fluorinated cyclopenta[c]pyrroles or nitrile-containing analogs. What sets 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile apart is its specific arrangement of fluorine atoms and nitrile group, which can influence its reactivity and interactions.
List of Similar Compounds
3-(4,4-difluorocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile.
Hexahydrocyclopenta[c]pyrrole derivatives with different substitutions.
Nitrile-containing cyclopenta[c]pyrroles with varying degrees of fluorination.
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Properties
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVTZKJQZJAREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CC#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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